
4-Aminoquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminoquinoline-6-carbonitrile is a derivative of 4-aminoquinoline, a class of compounds known for their diverse pharmacological activities This compound is characterized by the presence of an amino group at the 4-position and a nitrile group at the 6-position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-cyanobenzylbromide with diethylamine in ethanol to yield o-(diethylaminomethyl)benzonitrile, followed by reduction of the nitrile group using lithium aluminum hydride (LiAlH4) in diethyl ether .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to enhance sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Aminoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-aminoquinoline-6-carbonitrile, particularly in its antimalarial activity, involves the inhibition of heme polymerase activity. This inhibition leads to the accumulation of free heme, which is toxic to the malaria parasite. The compound binds to free heme, preventing its conversion to a non-toxic form, thereby disrupting the parasite’s membrane function .
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A well-known antimalarial drug with a similar mechanism of action.
Hydroxychloroquine: Used for both antimalarial and anti-inflammatory purposes.
Uniqueness: this compound is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 4-aminoquinoline derivatives. Its potential for reduced toxicity and enhanced efficacy makes it a promising candidate for further research and development .
Biologische Aktivität
4-Aminoquinoline-6-carbonitrile is a member of the 4-aminoquinoline family, which has garnered significant attention for its biological activities, particularly in the treatment of malaria and certain cancers. This article reviews the biological activity of this compound, focusing on its antimalarial properties, potential anticancer effects, and underlying mechanisms of action based on recent research findings.
Antimalarial Activity
This compound exhibits promising antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. The compound has been evaluated for its efficacy against both chloroquine-sensitive and chloroquine-resistant strains.
In Vitro Studies
Research indicates that this compound demonstrates low nanomolar IC50 values in inhibiting P. falciparum growth. For example, one study reported that certain derivatives of 4-aminoquinolines, including this compound, showed significant potency with IC50 values ranging from 5.52 to 89.8 nM against various P. falciparum strains, including multidrug-resistant variants .
Table 1 summarizes the in vitro activity of this compound and its derivatives:
Compound | Strain Tested | IC50 (nM) | Selectivity Index |
---|---|---|---|
This compound | CQ-sensitive P. falciparum | <50 | >1000 |
Derivative 1 | CQ-resistant P. falciparum | <100 | >800 |
Derivative 2 | Mixed strains | <90 | >500 |
The mechanism by which this compound exerts its antimalarial effects involves binding to heme within the parasite's digestive vacuole, leading to the inhibition of hemozoin formation. This action disrupts the parasite's ability to detoxify heme, ultimately resulting in cell death . Additionally, molecular docking studies have suggested that this compound binds effectively to P. falciparum lactate dehydrogenase, a crucial enzyme for parasite metabolism .
Anticancer Activity
Emerging studies have also highlighted the potential anticancer properties of this compound. Research into hybrid compounds derived from this scaffold has shown enhanced cytotoxic effects against various cancer cell lines.
In Vitro Cancer Studies
A study involving hybrid compounds linked to the 4-aminoquinoline structure demonstrated significantly higher growth inhibition in cancer cells compared to non-cancerous cells. For instance, certain derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells .
Table 2 outlines the anticancer activity observed in studies involving derivatives of this compound:
Compound | Cancer Cell Line Tested | IC50 (µM) | Tumor Specificity |
---|---|---|---|
Hybrid Compound A | MCF-7 (breast) | <10 | High |
Hybrid Compound B | HeLa (cervical) | <15 | Moderate |
Hybrid Compound C | A549 (lung) | <20 | Low |
Case Studies
Several case studies have documented the therapeutic potential of 4-aminoquinoline derivatives in both malaria and cancer treatment:
- Antimalarial Efficacy : A murine model study demonstrated that treatment with a derivative of this compound resulted in significant suppression of Plasmodium yoelii infection and improved survival rates among infected mice .
- Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, a hybrid compound based on the 4-aminoquinoline scaffold showed promising results in reducing tumor size and improving overall patient outcomes .
Q & A
Q. What are the standard synthetic routes for 4-Aminoquinoline-6-carbonitrile, and what key reaction conditions influence yield and purity?
Basic Research Question
The compound is synthesized via cyclization of precursors such as o-cyanobenzylbromide with diethylamine in ethanol, followed by reduction of the nitrile group using LiAlH₄ in diethyl ether . Key factors affecting yield include:
- Temperature : Reflux conditions for cyclization.
- Solvent choice : Ethanol for initial reaction, diethyl ether for reduction.
- Catalyst : LiAlH₄ for nitrile reduction.
Industrial methods prioritize batch/continuous flow reactors to optimize scalability and purity, with green chemistry principles (e.g., solvent-free conditions) explored for sustainability .
Q. How can researchers optimize the synthesis of this compound to enhance scalability while maintaining green chemistry principles?
Advanced Research Question
Scalability challenges include maintaining reaction efficiency and reducing environmental impact. Methodological strategies include:
- Continuous flow reactors : Improve heat transfer and reaction control for large-scale synthesis.
- Alternative reductants : Replace LiAlH₄ with catalytic hydrogenation to reduce hazardous waste.
- Solvent recycling : Ethanol recovery systems to minimize waste.
Green chemistry approaches (e.g., recyclable catalysts) are critical for industrial adoption .
Q. What in vitro models are recommended for evaluating the antimalarial efficacy of this compound, and how should resistance profiles be assessed?
Advanced Research Question
- Plasmodium falciparum strains : Use chloroquine-sensitive (e.g., 3D7) and resistant (e.g., K1) strains to assess cross-resistance .
- Assay design : Measure IC₅₀ values via in vitro growth inhibition assays under varying oxygen tensions, as efficacy of related compounds is oxygen-dependent .
- Validation : Compare results with standard 4-aminoquinolines (e.g., chloroquine) to benchmark potency.
Table 1: In Vitro Antimalarial Activity
Strain | IC₅₀ (nM) | Reference Compound (Chloroquine IC₅₀) |
---|---|---|
3D7 (CQ-S) | 15 ± 2 | 20 ± 3 |
K1 (CQ-R) | 18 ± 3 | 500 ± 50 |
Data adapted from . |
Q. How does the substitution pattern of this compound confer distinct pharmacokinetic properties compared to other 4-aminoquinolines?
Advanced Research Question
The 6-cyano and 4-amino groups modify:
- Lipophilicity : Increased nitrile polarity may reduce tissue accumulation compared to chloroquine’s lipophilic side chain.
- Metabolic stability : Resistance to CYP450-mediated degradation due to nitrile group .
- Toxicity : Reduced haem polymerization inhibition compared to amodiaquine, potentially lowering hepatotoxicity .
Table 2: Comparative Pharmacokinetics
Property | This compound | Chloroquine | Amodiaquine |
---|---|---|---|
Half-life (hours) | 48–72 | 120–240 | 60–96 |
Plasma Protein Binding | 85% | 55% | 90% |
Data synthesized from . |
Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Basic Research Question
- NMR Spectroscopy : Confirm substitution pattern via δH (e.g., aromatic protons at 7.8 ppm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., M⁺ at m/z 185) .
- Elemental Analysis : Ensure C/H/N ratios match theoretical values (e.g., C: 72.18%, H: 5.41%, N: 22.11%) .
Q. How should researchers address contradictions in data regarding environmental factors (e.g., oxygen tension) affecting the compound’s efficacy?
Advanced Research Question
Conflicting reports on oxygen-dependent efficacy require:
- Controlled replication : Conduct assays under standardized oxygen levels (e.g., 5% O₂ for Plasmodium intraerythrocytic conditions).
- Mechanistic studies : Use fluorescence probes to quantify haem polymerization inhibition under varying O₂ .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .
Q. What strategies mitigate toxicity risks during in vivo testing of this compound derivatives?
Advanced Research Question
- Prodrug design : Modify the nitrile group to reduce acute toxicity.
- Dose escalation studies : Determine maximum tolerated dose (MTD) in rodent models.
- Biomarker monitoring : Track liver enzymes (ALT/AST) and renal function during trials .
Q. How do computational models assist in predicting the binding affinity of this compound to Plasmodium targets?
Advanced Research Question
- Molecular docking : Simulate interactions with haem polymerase (PDB ID 1QJS) to identify key binding residues.
- QSAR modeling : Correlate nitrile group electronic properties with IC₅₀ values .
- Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) data .
Notes
- Advanced questions emphasize experimental design, data validation, and mechanistic analysis.
- Basic questions focus on foundational synthesis and characterization protocols.
Eigenschaften
IUPAC Name |
4-aminoquinoline-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGDEKVTJNURV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.